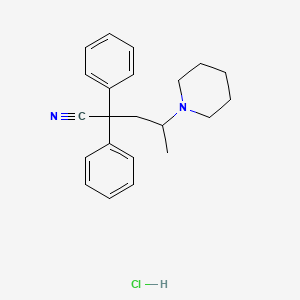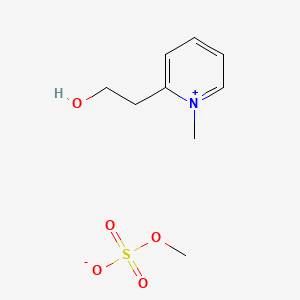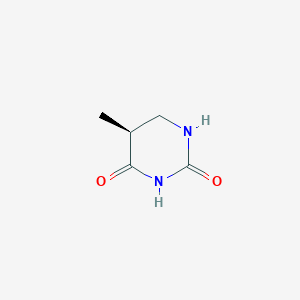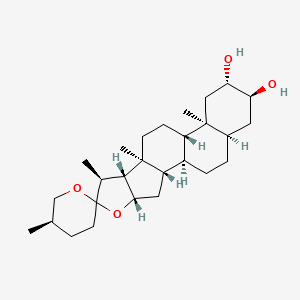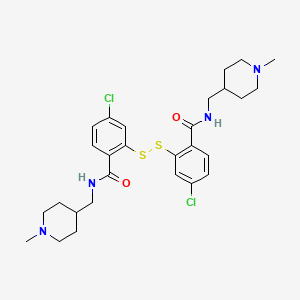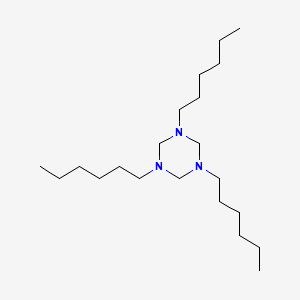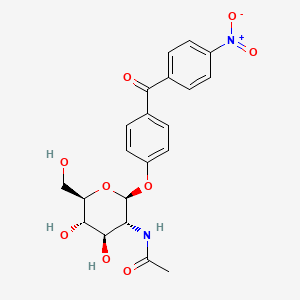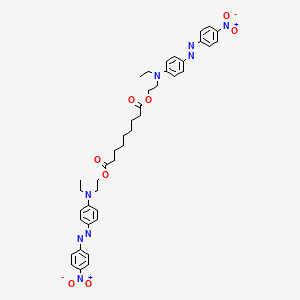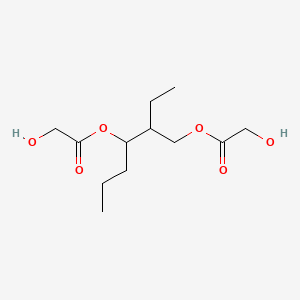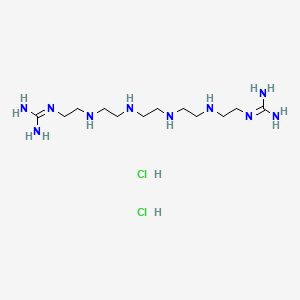
(6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromium: is a complex azo compound that features a chromium ion coordinated with an azo dye ligand. This compound is known for its vibrant color and is commonly used in various industrial applications, particularly in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromium typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-amino-5-nitrophenol to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-1-naphthalenesulfonic acid to form the azo dye.
Chromium Complexation: The resulting azo dye is then complexed with chromium ions, often using formic acid as a reducing agent.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The sulfonate group can participate in substitution reactions, often being replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Products include various quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products vary widely depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a dye in various chemical processes.
- Acts as a complexing agent in coordination chemistry studies.
Biology:
- Utilized in staining techniques for biological specimens.
Medicine:
- Investigated for potential use in drug delivery systems due to its complexing ability.
Industry:
- Widely used in textile dyeing and printing.
- Employed in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions such as chromium. This coordination alters the electronic properties of the compound, leading to its vibrant color and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]cobaltate(2-): Similar in structure but uses cobalt instead of chromium.
[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]nickelate(2-): Uses nickel as the central metal ion.
Uniqueness:
- The chromium complex is unique due to its specific electronic properties, which result in distinct color characteristics and stability compared to its cobalt and nickel counterparts.
Eigenschaften
CAS-Nummer |
82933-89-9 |
|---|---|
Molekularformel |
C16H11CrN4O6S- |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
chromium;[1-[(2-hydroxy-4-nitrophenyl)diazenyl]-6-sulfonaphthalen-2-yl]azanide |
InChI |
InChI=1S/C16H11N4O6S.Cr/c17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;/h1-8H,(H3-,17,18,19,21,24,25,26);/q-1; |
InChI-Schlüssel |
SKCCGRPJZOFOHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)[NH-].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


